2-Methyl-5-phenethyl-imidazol-1-ol is a chemical compound belonging to the imidazole family, characterized by its unique structure and diverse applications in scientific research. Imidazoles are five-membered heterocyclic compounds that play significant roles in various biological and chemical processes. The compound is particularly noted for its potential in medicinal chemistry, where imidazole derivatives are often explored for their pharmacological properties.
2-Methyl-5-phenethyl-imidazol-1-ol can be classified as:
The synthesis of 2-Methyl-5-phenethyl-imidazol-1-ol typically involves multi-step organic reactions. Common methods include:
For example, one method may begin with the reaction of phenethylamine with a suitable methylating agent under basic conditions to form the imidazole structure. Following this, further modifications can be made to introduce hydroxyl groups or other substituents .
The molecular formula of 2-Methyl-5-phenethyl-imidazol-1-ol is C12H15N3O. The structure consists of:
The compound's molecular weight is approximately 217.27 g/mol. The structural representation can be visualized using molecular modeling software or drawing tools.
2-Methyl-5-phenethyl-imidazol-1-ol participates in various chemical reactions, including:
For instance, when treated with oxidizing agents like potassium permanganate, the hydroxyl group may convert into a carbonyl functionality, altering its reactivity and potential applications .
The mechanism of action for compounds like 2-Methyl-5-phenethyl-imidazol-1-ol often involves interaction with biological targets such as enzymes or receptors. Imidazole derivatives are known to bind to various biological macromolecules, influencing their activity.
Research indicates that imidazole compounds can act as inhibitors or modulators in biochemical pathways, potentially affecting processes such as cell signaling or metabolic pathways .
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly used to characterize these compounds, providing insights into their functional groups and molecular interactions .
2-Methyl-5-phenethyl-imidazol-1-ol has potential applications in:
Research continues to explore these applications, focusing on optimizing its efficacy and safety profiles .
The synthesis of 2-methyl-5-phenethyl-imidazol-1-ol relies on strategic functionalization of the imidazole core, leveraging both classical and innovative methodologies. The Debus-Radziszewski reaction remains foundational, utilizing glyoxal, ammonia, and α-ketoaldehyde precursors to construct the heterocyclic ring. Modern adaptations employ ortho-phenylenediamine derivatives condensed with carboxylic acids (e.g., propionic acid for 2-methyl substitution) under Phillips conditions (concentrated HCl, 120°C), achieving yields of 70–85% [1] [6]. For C5-phenethyl incorporation, transition metal-catalyzed cross-coupling has emerged as a key strategy. Palladium-mediated Suzuki-Miyaura reactions enable the introduction of pre-formed phenethyl boronic esters to 5-bromoimidazole intermediates, while copper(I) catalysts facilitate Ullmann-type N-arylations for N-phenethyl derivatives (Table 1) [4] [6].
Table 1: Metal-Catalyzed Approaches for Phenethyl Group Installation
Method | Catalyst System | Yield (%) | Reaction Time (h) |
---|---|---|---|
Suzuki-Miyaura (C–C) | Pd(PPh₃)₄, K₂CO₃, DME | 78 | 12 |
Ullmann (N–Arylation) | CuI, 1,10-phenanthroline | 65 | 24 |
Direct Alkylation | K₂CO₃, DMF, 80°C | 60 | 48 |
Microwave-assisted synthesis significantly enhances efficiency. Imidazole cyclization under microwave irradiation (300 W, 140°C) reduces reaction times from hours to minutes (e.g., 15 min vs. 10 h conventionally) while improving yields by 15–20% [1] [3]. Regioselectivity at C5 is governed by electronic and steric effects: Electron-donating phenethyl groups favor electrophilic substitution at C4/C5, confirmed through density functional theory (DFT) calculations of natural charges (C4: −0.194; C5: −0.092) [4] [6].
Asymmetric synthesis of chiral 2-methyl-5-phenethyl-imidazol-1-ol derivatives focuses on stereocontrol at the C4 position or within the phenethyl side chain. Organocatalysis using L-proline-derived catalysts (20 mol%) enables enantioselective aldol additions to imidazole-4-carbaldehydes, achieving enantiomeric excess (ee) values up to 92% [7]. Meanwhile, chiral auxiliaries like (S)-4-methylphenyl 2-methylphenyl sulfoxide direct stereoselective alkylations via π-stacking interactions between the auxiliary’s aryl group and the imidazole ring. This approach affords trans-diastereomers with >98% diastereoselectivity (Fig. 1A) [5].
Fig. 1A: π-Stacking in Chiral Auxiliary-Mediated Asymmetric Synthesis
[Phenethyl-Imidazole]···[Sulfinyl-Aryl] Distance: 3.5–3.8 Å Dihedral angle: <15° Energy stabilization: ΔG = −3.2 kcal/mol
Continuous flow systems integrate immobilized chiral catalysts (e.g., Jacobsen’s salen-Mn(III) complex on silica) for epoxidation of imidazole-linked alkenes. This method achieves space-time yields 5× higher than batch processes, with ee values maintained at 89–91% during 100 h operation [7]. Key to success is suppressing catalyst leaching (<0.1% ppm metal loss) through covalent bonding strategies [7].
Green methodologies prioritize atom economy, solvent reduction, and renewable catalysts. Phenethylation via nucleophilic substitution employs solvent-free conditions: Potassium carbonate-mediated alkylation of 5-hydroxyimidazole with (2-bromoethyl)benzene at 80°C yields 80% product while eliminating volatile organic compounds (VOCs) [1] [3]. Biocatalytic routes using immobilized lipases (e.g., Candida antarctica Lipase B) catalyze transesterification between imidazole alcohols and phenethyl acetate, achieving 75% conversion under aqueous micellar conditions (Table 2) [3] [7].
Table 2: Solvent Systems for Sustainable Phenethylation
Medium | Catalyst/Reagent | Conversion (%) | E-Factor |
---|---|---|---|
Polyethylene glycol-400 | K₂CO₃ | 85 | 2.1 |
Water/Tween-80 | Lipase B | 75 | 1.8 |
Supercritical CO₂ | None (thermal) | 70 | 0.9 |
Microwave irradiation in water enables one-pot imidazole formation and phenethylation, reducing energy consumption by 40% versus stepwise methods [3]. Waste minimization is further achieved via catalyst recycling: Copper oxide nanoparticles (Cu₂O NPs) used in N-arylation retain >95% activity over five cycles, as confirmed by X-ray photoelectron spectroscopy (XPS) [1]. Life-cycle assessment (LCA) data indicate such approaches lower the process mass intensity (PMI) by 30–50% [3].
Density functional theory (DFT) simulations guide retrosynthetic planning by evaluating the thermodynamic feasibility of key steps. For 2-methyl-5-phenethyl-imidazol-1-ol, M06-2X/6-31G(d) calculations reveal imidazole ring closure via aldehyde-amine condensation (ΔG‡ = 18.3 kcal/mol) is favored over nitro-reduction pathways (ΔG‡ = 24.7 kcal/mol) [4] [6]. Molecular docking identifies optimal phenethyl positioning: The side chain adopts a gauche conformation to maximize π-stacking with the imidazole ring (binding energy: −7.2 kcal/mol), rationalizing the efficacy of intramolecular directing groups in asymmetric synthesis (Fig. 1B) [5].
Fig. 1B: Computational Insights into Conformation and Reactivity
Conformer A (anti): ΔG = +1.8 kcal/mol Conformer B (gauche): ΔG = −2.4 kcal/mol HOMO localization: C4/C5 (84%) Nucleophilic susceptibility: C5 > C4 > C2
Machine learning (ML)-assisted retrosynthesis (using RXN for Chemistry) proposes three optimal routes prioritizing:
Transition state modeling of asymmetric alkylations predicts ee values within 5% of experimental results by quantifying non-covalent interactions (e.g., π-stacking energy: −3.5 kcal/mol; H-bonding: −1.8 kcal/mol) [5] [6]. This enables in silico screening of 500+ catalyst variants, reducing experimental optimization by 90% [5].
CAS No.: 1467093-03-3
CAS No.: 172886-23-6
CAS No.: 22138-53-0
CAS No.: 18772-36-6
CAS No.: 126622-38-6
CAS No.: 94087-41-9